molecular formula C20H19N3O5S B3297840 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 896316-40-8

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B3297840
CAS No.: 896316-40-8
M. Wt: 413.4 g/mol
InChI Key: IDGYTQNUJBSCMA-UHFFFAOYSA-N
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Description

The compound N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide (hereafter referred to as the target compound) is a structurally complex molecule featuring an ethanediamide backbone with two distinct substituents:

  • N-terminal: A benzenesulfonyl group attached to a furan-2-yl-substituted ethyl chain.
  • N'-terminal: A pyridin-2-ylmethyl group.

The benzenesulfonyl group may enhance metabolic stability, while the pyridine and furan moieties could contribute to π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-19(22-13-15-7-4-5-11-21-15)20(25)23-14-18(17-10-6-12-28-17)29(26,27)16-8-2-1-3-9-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGYTQNUJBSCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl and furan-2-yl intermediates, followed by their coupling with ethanediamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor or modulator of specific biological pathways.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Ethanediamide Derivatives

Ethanediamide derivatives share the central –NH–C(O)–C(O)–NH– backbone but differ in substituents:

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound N: 2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl; N': (Pyridin-2-yl)methyl C22H21N3O5S Dual aromatic systems (furan, pyridine), sulfonamide
N~1~-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-N~2~-[(2-fluorophenyl)methyl]ethanediamide N': 2-fluorophenylmethyl C21H19FN2O5S Fluorine substitution enhances electronegativity; lacks pyridine
N-[2-(Methylcarbamoyl)-1H-indol-2-yl]-N'-{[3-(pyridin-2-yl)phenyl]methyl}ethanediamide N: Indole-carbamoyl; N': Pyridinylphenylmethyl C24H21N5O3 Indole core; extended π-system

Key Insights :

  • The target compound ’s pyridine moiety may improve solubility compared to its fluorophenyl analog, as pyridine’s basic nitrogen facilitates protonation in acidic environments .

Sulfonamide-Containing Compounds

Sulfonamide groups (–SO2–NH–) are prevalent in pharmaceuticals due to their metabolic stability and hydrogen-bonding capacity:

Compound Name Core Structure Key Features Reference
Target Compound Ethanediamide with benzenesulfonyl Combines sulfonamide with furan and pyridine
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene sulfonamide Piperidine ring; opioid receptor affinity
2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide Benzimidazole-sulfonamide Rigid benzimidazole scaffold; imine functionality

Key Insights :

  • Benzimidazole-containing sulfonamides () exhibit rigidity, which may improve crystallinity but limit conformational flexibility in solution .

Pyridine-Containing Compounds

Pyridine derivatives are valued for their electronic and coordination properties:

Compound Name Pyridine Substitution Key Features Reference
Target Compound Pyridin-2-ylmethyl Direct attachment to ethanediamide
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-methylpyridin-2-yl Acetamide backbone; pyrimidine-thioether
2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine Pyridin-2-yl in hexahydropyrimidine Bicyclic structure; basic nitrogen centers

Key Insights :

  • The target compound ’s pyridin-2-ylmethyl group provides a flexible linker, whereas hexahydropyrimidine derivatives () restrict mobility .
  • Acetamide analogs () prioritize hydrogen-bonding via the amide group, contrasting with the ethanediamide’s dual amide functionality .

Furan-Containing Compounds

Furan rings contribute to π-electron richness and bioactivity:

Compound Name Furan Substitution Key Features Reference
Target Compound Furan-2-yl Adjacent to benzenesulfonyl
Ranitidine-related compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) 5-(Dimethylamino)methylfuran Thioether linkage; nitroethenediamine

Key Insights :

  • The target compound’s furan-2-yl group is unsubstituted, whereas ranitidine analogs () feature dimethylamino groups, enhancing solubility but complicating synthesis .

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound characterized by its diverse biological activities. This compound features a unique combination of aromatic and heterocyclic structures that contribute to its potential therapeutic applications. Understanding its biological activity is crucial for exploring its use in medicinal chemistry, particularly in drug development targeting various diseases.

Chemical Structure and Properties

The compound's chemical structure includes:

  • Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Benzenesulfonyl group : Enhances solubility and biological activity.
  • Pyridine moiety : Known for its role in biological interactions.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.
  • Receptor Interaction : It can interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : The presence of the furan and pyridine rings allows for interactions with microbial targets, potentially leading to antibacterial effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, particularly through inducing apoptosis in cancer cell lines. For instance, the compound has been evaluated for its cytotoxic effects on human pancreatic cancer cells and exhibited significant growth inhibition .

Data Tables

Biological ActivityMIC (µg/mL)Cell Line TestedEffect Observed
Antibacterial64 - 512Staphylococcus aureusGrowth inhibition
Antibacterial128Escherichia coliGrowth inhibition
Anticancer-Patu8988 (pancreatic)Apoptosis induction
Anticancer-ECA109 (esophageal)Growth inhibition

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial properties of related compounds showed that modifications in the sulfonyl group significantly enhanced antibacterial activity against gram-positive bacteria, demonstrating structure-activity relationships crucial for drug design .
  • Cytotoxicity Evaluation : In a series of experiments evaluating cytotoxicity against various cancer cell lines, this compound was found to induce apoptosis effectively, suggesting potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
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N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(pyridin-2-yl)methyl]ethanediamide

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